5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Data Availability Procurement Risk Evidence Gap

The compound 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol (CAS 748778-13-4; molecular formula C₁₅H₂₁N₃OS; MW 291.41 g/mol) is a 4,5-disubstituted 1,2,4-triazole-3-thiol that exists in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thione form. It is commercially available at 95% purity from multiple reputable suppliers, including AKSci, CymitQuimica (Fluorochem brand), and Leyan.

Molecular Formula C15H21N3OS
Molecular Weight 291.41
CAS No. 748778-13-4
Cat. No. B2360780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
CAS748778-13-4
Molecular FormulaC15H21N3OS
Molecular Weight291.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC(C)C
InChIInChI=1S/C15H21N3OS/c1-4-12-5-7-13(8-6-12)19-10-14-16-17-15(20)18(14)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)
InChIKeyKTYIGDIYNKIKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol (CAS 748778-13-4) — Molecular Profile and Comparator Identification for Scientific Procurement


The compound 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol (CAS 748778-13-4; molecular formula C₁₅H₂₁N₃OS; MW 291.41 g/mol) is a 4,5-disubstituted 1,2,4-triazole-3-thiol that exists in tautomeric equilibrium with the corresponding 1,2,4-triazole-3-thione form . It is commercially available at 95% purity from multiple reputable suppliers, including AKSci, CymitQuimica (Fluorochem brand), and Leyan . The compound contains a 4-isobutyl substituent on the triazole nitrogen (N4) and a 5-(4-ethylphenoxymethyl) group on the triazole carbon (C5), both of which are critical structural determinants in the widely studied 4-alkyl-5-substituted-1,2,4-triazole-3-thione anticonvulsant pharmacophore class [1]. Its PubChem CID is 2376172, with ChemBase ID 230378 providing computed physicochemical properties [2].

Why Generic Substitution of 5-(4-Ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol with Class Analogs Carries Quantifiable Risk


Within the 4-alkyl-5-substituted-1,2,4-triazole-3-thione pharmacophore class, anticonvulsant potency, voltage-gated sodium channel (VGSC) binding affinity, brain penetration, and neurotoxicity are exquisitely sensitive to the nature of substituents at both the N4 and C5 positions [1][2]. Published structure-activity relationship (SAR) data establish that unbranched N4-alkyl chains from butyl to hexyl are essential for strong anticonvulsant activity and VGSC interactions, and that small electron-withdrawing substituents on the 5-aryl ring further modulate affinity and in vivo protection [1][3]. The target compound's unique combination — an N4-isobutyl (branched) group and a C5-ethylphenoxymethyl linker — is absent from all published SAR series in this class. Substituting a close analog such as 4-ethyl-5-(4-ethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 491647-36-0; N4-ethyl, MW 263.36) or 5-(4-tert-butylphenoxymethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667437-94-7; N4-ethyl, bulkier C5 group) would alter lipophilicity, steric profile, and predicted VGSC binding pose, yielding experimentably different pharmacological outcomes [1][4][5].

Quantitative Differentiation Evidence for 5-(4-Ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol: Comparator-Anchored Data Tables for Procurement Decisions


Evidence Gap Disclosure: Absence of Published Experimental Biological Data for CAS 748778-13-4

A comprehensive search of PubMed, SciFinder, Google Scholar, PubChem, and major patent databases (as of May 2026) returned zero peer-reviewed primary research articles, zero patents, and zero authoritative database entries containing experimentally measured biological activity data (e.g., IC₅₀, EC₅₀, MIC, ED₅₀, Kd, % inhibition at a defined concentration) for the target compound CAS 748778-13-4. Several vendor websites report qualitative claims of 'antimicrobial,' 'antifungal,' and 'anticancer' activity, but none provide comparator-anchored quantitative values, assay conditions, or named biological targets, rendering these claims inadmissible under the evidence rules governing this guide . Consequently, no Direct head-to-head comparison or Cross-study comparable evidence can be constructed at this time. All remaining evidence items in this section rely on Class-level inference and Supporting evidence drawn from structurally analogous compounds within the extensively characterized 4-alkyl-5-substituted-1,2,4-triazole-3-thione pharmacophore class [1][2].

Data Availability Procurement Risk Evidence Gap

Structural Differentiation: N4-Isobutyl Branched Alkyl Substituent vs. N4-Ethyl in Closest Commercial Analog CAS 491647-36-0

The target compound (CAS 748778-13-4) carries an N4-(2-methylpropyl) (isobutyl) group, whereas the closest commercially available analog 4-ethyl-5-(4-ethylphenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 491647-36-0) bears an N4-ethyl group. Published class-level SAR studies demonstrate that the anticonvulsant activity of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones is exquisitely dependent on the N4 alkyl chain identity: unbranched N4-butyl through N4-hexyl chains yield the strongest anticonvulsant protection in the mouse maximal electroshock seizure (MES) model with ED₅₀ values as low as ~12–30 mg/kg i.p., whereas shorter N4-ethyl or N4-propyl chains and highly branched N4-alkyl chains consistently show reduced or abolished activity [1][2][3]. The isobutyl group is a branched alkyl chain, introducing a methyl branch at the β-carbon that increases steric bulk (molar refractivity contribution ~+4 cm³ vs. ethyl [4]) and alters conformational flexibility relative to unbranched N4-butyl. Based on class SAR, the N4-isobutyl substitution pattern of CAS 748778-13-4 is predicted to produce quantitatively different VGSC binding affinity and in vivo anticonvulsant potency compared to both the N4-ethyl analog (CAS 491647-36-0) and N4-n-butyl series leads [1][2].

Structure-Activity Relationship N4 Substituent Anticonvulsant Pharmacophore

Physicochemical Differentiation: Computed Lipophilicity (cLogP) and Ionization (pKa) vs. Closest Analogs

Computed physicochemical properties derived from ChemBase (JChem engine) provide quantifiable differentiation between the target compound and its closest analogs. CAS 748778-13-4 has an acid pKa of 7.75, cLogP of 3.74, and LogD₇.₄ of 3.59, with 6 rotatable bonds and a topological polar surface area (TPSA) of 39.94 Ų [1]. In comparison, the N4-ethyl analog (CAS 491647-36-0; MW 263.36) has a predicted pKa of ~7.64, cLogP of ~2.41, and LogD₇.₄ of ~2.22, with 4 rotatable bonds [2][3]. The target compound's cLogP is approximately 1.33 log units higher, translating to a ~21-fold increase in predicted lipophilicity. This difference has direct implications for blood-brain barrier permeability predictions: class-level published PAMPA-BBB data for 4-alkyl-5-aryl-1,2,4-triazole-3-thiones show that higher cLogP correlates with increased effective permeability (Pe), up to an optimal range, beyond which excessive lipophilicity can reduce aqueous solubility and increase protein binding [4]. The increased number of rotatable bonds (6 vs. 4) and higher molecular weight (291.41 vs. 263.36) of the target compound also affect predicted oral bioavailability parameters per Lipinski and Veber rules [1][2].

Lipophilicity Drug-likeness ADME Prediction

Functional Group Differentiation: Free Thiol/Thione Tautomer as a Synthetic Handle for Derivatization

The target compound contains a free 3-thiol group on the triazole ring, which exists in tautomeric equilibrium with the 3-thione form (IUPAC: 3-[(4-ethylphenoxy)methyl]-4-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione) . This thiol/thione group is a well-established synthetic handle for S-alkylation, S-acylation, and thioether formation, enabling the generation of diverse derivative libraries. Published synthetic methodologies for 4,5-substituted 4H-1,2,4-triazole-3-thiols demonstrate that the free thiol can be alkylated with various alkyl halides, aminomethylated, or converted to sulfanyl derivatives under mild conditions, yielding structurally diverse compounds with modulated biological profiles [1][2]. By contrast, analogs in which the thiol is pre-alkylated (e.g., ethyl 2-({5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-3-methylbutanoate, CAS 1187547-09-6) have lost this synthetic versatility [3]. The target compound's free thiol group thus confers a distinct advantage as a versatile medicinal chemistry building block for parallel synthesis and SAR exploration campaigns.

Synthetic Chemistry Building Block Thiol Derivatization

Drug-Likeness Profile Comparison: Lipinski and Veber Rule Compliance vs. Closest Analogs

Both the target compound and its closest analogs satisfy Lipinski's Rule of Five and Veber's rules, but with quantifiably different property profiles that affect lead selection decisions. The target compound (CAS 748778-13-4) has MW = 291.41, cLogP = 3.74, 1 H-bond donor, 3 H-bond acceptors, TPSA = 39.94 Ų, 6 rotatable bonds, and Lipinski violations = 0 [1]. The N4-ethyl analog (CAS 491647-36-0) has MW = 263.36, cLogP ≈ 2.41, TPSA = 39.94 Ų, and 4 rotatable bonds [2][3]. The N4-methyl analog (CAS 667435-97-4) has MW = 249.33, cLogP ≈ 1.70, TPSA = 39.94 Ų, and 3 rotatable bonds [4]. All three compounds are Lipinski-compliant, but the target compound's cLogP of 3.74 places it near the upper limit of optimal oral drug space (cLogP < 5), whereas the N4-methyl analog's cLogP of ~1.70 may confer superior aqueous solubility at the potential expense of membrane permeability. This property gradient enables rational selection: the target compound is predicted to offer higher passive membrane permeability, while the N4-methyl analog offers a higher predicted fraction absorbed via solubility-driven mechanisms [1][4].

Drug-likeness Oral Bioavailability Lead Selection

Class-Level Anticonvulsant Activity Precedent for 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones and Predicted Positioning of N4-Isobutyl Analog

The 4-alkyl-5-substituted-1,2,4-triazole-3-thione pharmacophore class has been extensively characterized for anticonvulsant activity. Published MES ED₅₀ values for lead compounds range from 12.3 mg/kg i.p. (compound 22 in Kaproń et al. 2020) to 96.6 ± 14.8 mg/kg (pooled 4-alkyl-5-aryl derivatives in Paruch et al. 2023), with corresponding protective indices (PI = TD₅₀/ED₅₀) as high as 7.4 (TD₅₀ = 710.5 ± 47.4 mg/kg) [1][2]. The class SAR establishes that unbranched N4-alkyl chains (butyl to hexyl) are essential for strong VGSC binding and anticonvulsant activity, while branched N4-alkyl chains produce weaker interactions [1][3]. Molecular docking studies have mapped the binding pose of 4-alkyl-5-aryl-1,2,4-triazole-3-thiones within the human VGSC inner pore, showing that the N4-alkyl chain occupies a lipophilic pocket whose dimensions favor linear alkyl chains [1][3]. The target compound's N4-isobutyl group, being branched, is predicted to have reduced steric complementarity with this pocket compared to N4-n-butyl, but the C5-(4-ethylphenoxymethyl) group introduces additional conformational degrees of freedom (6 rotatable bonds) that may partially compensate through alternative binding modes. Until experimentally tested, the target compound's anticonvulsant potency is predicted to be weaker than N4-n-butyl leads but potentially superior to N4-ethyl and N4-methyl analogs, consistent with the class observation that longer N4-alkyl chains (C ≥ 4) are preferred [1][2].

Anticonvulsant VGSC Binding MES Model

Evidence-Based Research Application Scenarios for 5-(4-Ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol (CAS 748778-13-4)


Novel SAR Probe for Investigating Steric Tolerance of the N4-Alkyl Binding Pocket in Voltage-Gated Sodium Channels

The target compound's N4-isobutyl substituent represents a branched C4 alkyl chain that has not been experimentally evaluated in published VGSC binding or anticonvulsant activity studies within the 1,2,4-triazole-3-thione class [1][2]. Academic and industrial CNS drug discovery groups seeking to map the steric boundaries of the N4-alkyl lipophilic pocket identified in molecular docking studies can use this compound as a unique probe to determine whether branching at the β-carbon is tolerated or detrimental to VGSC affinity. Comparison of this compound's experimental IC₅₀ against the published N4-n-butyl benchmark (IC₅₀ values available for reference compounds in Kaproń et al. 2020) would directly quantify the steric penalty associated with N4-alkyl branching [1].

Medicinal Chemistry Building Block for Parallel Thiol Derivatization Libraries

The free 3-thiol/thione group on the triazole ring provides a versatile synthetic handle for S-functionalization, enabling the rapid generation of derivative libraries through S-alkylation, S-acylation, or sulfanyl formation using well-established protocols [3][4]. Medicinal chemistry laboratories engaged in lead optimization campaigns can procure this compound as a central scaffold and systematically vary the S-substituent to modulate lipophilicity, metabolic stability, and target engagement while keeping the core N4-isobutyl/C5-ethylphenoxymethyl substitution constant. Published reaction yields of 60–85% for analogous S-alkylation reactions provide a reliable basis for planning library synthesis [3].

CNS Drug Discovery Candidate with Predicted Favorable Brain Penetration Properties

The target compound's computed cLogP of 3.74 falls within the optimal CNS drug space (cLogP 2–4), and its TPSA of 39.94 Ų is well below the 60–70 Ų threshold commonly associated with poor BBB penetration [5]. In contrast, the N4-methyl analog (CAS 667435-97-4) has a predicted cLogP of ~1.70, placing it below the optimal CNS lipophilicity range [6]. CNS-focused screening programs evaluating the 1,2,4-triazole-3-thione chemotype for anticonvulsant, neuroprotective, or psychiatric indications should prioritize the target compound over lower-cLogP analogs for initial in vitro permeability (PAMPA-BBB) and in vivo brain-to-plasma ratio studies, following the precedent that 4-alkyl-5-substituted-1,2,4-triazole-3-thiones with adequate lipophilicity achieve measurable brain exposure in rodent models [1][2].

Pharmacoresistant Epilepsy Model Screening Based on Class-Level 6 Hz Activity Precedent

Published data demonstrate that select 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives exhibit 2–3 times more potent anticonvulsant activity than valproic acid in the 6 Hz (32 mA) psychomotor seizure model, a well-established preclinical model of pharmacoresistant epilepsy [7]. The target compound, as a novel 4,5-disubstituted triazole-3-thione congener with structural features (C5-ether linker, N4-alkyl substitution) that overlap with active compounds in this class, represents a rational candidate for 6 Hz screening. Positive activity in this model would directly address the unmet need for agents effective against drug-resistant seizures, where approximately 30% of epilepsy patients fail to achieve seizure control with currently available antiepileptic drugs [1].

Quote Request

Request a Quote for 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.